molecular formula C12H18BNO3 B11876434 {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 577795-69-8

{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid

Cat. No.: B11876434
CAS No.: 577795-69-8
M. Wt: 235.09 g/mol
InChI Key: BGWPFLQTIWSNPG-UHFFFAOYSA-N
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Description

(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl intermediate.

    Attachment to the Phenyl Ring: The intermediate is then reacted with a phenylboronic acid derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base in an inert atmosphere.

Industrial Production Methods

Industrial production of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Substitution: The methoxy and pyrrolidin-1-ylmethyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a molecular probe due to its ability to form stable complexes with diols and other biomolecules.

    Medicine: Explored for its potential in drug discovery, particularly in the design of boron-containing drugs.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and pyrrolidin-1-ylmethyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methoxy and pyrrolidin-1-ylmethyl groups, making it less versatile in certain reactions.

    4-Methoxyphenylboronic Acid: Similar structure but lacks the pyrrolidin-1-ylmethyl group, affecting its reactivity.

    3-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: Lacks the methoxy group, which can influence its chemical properties.

Uniqueness

(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of both methoxy and pyrrolidin-1-ylmethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

577795-69-8

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C12H18BNO3/c1-17-12-5-4-11(13(15)16)8-10(12)9-14-6-2-3-7-14/h4-5,8,15-16H,2-3,6-7,9H2,1H3

InChI Key

BGWPFLQTIWSNPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CN2CCCC2)(O)O

Origin of Product

United States

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